2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide 2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 950304-91-3
VCID: VC8331767
InChI: InChI=1S/C20H21N3O3S2/c1-14(2)21-17(24)13-27-19-20(28(25,26)16-11-7-4-8-12-16)23-18(22-19)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,21,24)(H,22,23)
SMILES: CC(C)NC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C20H21N3O3S2
Molecular Weight: 415.5 g/mol

2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide

CAS No.: 950304-91-3

Cat. No.: VC8331767

Molecular Formula: C20H21N3O3S2

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide - 950304-91-3

Specification

CAS No. 950304-91-3
Molecular Formula C20H21N3O3S2
Molecular Weight 415.5 g/mol
IUPAC Name 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C20H21N3O3S2/c1-14(2)21-17(24)13-27-19-20(28(25,26)16-11-7-4-8-12-16)23-18(22-19)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,21,24)(H,22,23)
Standard InChI Key ORYMNOUXDFQBDC-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES CC(C)NC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the imidazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure integrates a phenylsulfonyl group at the 4-position of the imidazole core and a thioacetamide side chain at the 5-position, substituted with an isopropyl group . The molecular formula is C₂₀H₂₁N₃O₃S₂, with a molar mass of 415.5 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₂₁N₃O₃S₂
Molecular Weight415.5 g/mol
IUPAC Name2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-propan-2-ylacetamide
XLogP3-AA (Partition Coefficient)3.8
Topological Polar Surface Area126 Ų

The SMILES notation (CC(C)NC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3) highlights the connectivity of functional groups, including the sulfonyl (-SO₂-) and thioether (-S-) linkages . The InChIKey (ORYMNOUXDFQBDC-UHFFFAOYSA-N) provides a unique identifier for computational database searches .

Stereochemical and Electronic Features

The molecule exhibits seven rotatable bonds, enabling conformational flexibility, while its planar imidazole ring facilitates π-π stacking interactions . The sulfonyl group acts as a strong electron-withdrawing moiety, polarizing the imidazole ring and influencing reactivity. Quantum mechanical calculations predict a monoisotopic mass of 415.1024 Da and a hydrogen bond donor/acceptor count of 2/5, critical for predicting solubility and membrane permeability .

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nucleophilic Aromatic Substitution: At the electron-deficient 2- and 4-positions of the imidazole ring.

  • Sulfonyl Group Participation: Acting as a leaving group in alkaline conditions or participating in sulfonamide bond formation.

  • Thioether Oxidation: Potential conversion to sulfoxides or sulfones under oxidative conditions.

Physicochemical Properties

Solubility and Partitioning

With a calculated logP of 3.8, the compound is moderately lipophilic, suggesting preferential partitioning into lipid membranes over aqueous phases . The polar surface area of 126 Ų aligns with values observed in blood-brain barrier-penetrant drugs, though experimental permeability data are lacking .

Table 2: Computed Physicochemical Properties

PropertyValueMethod
logP3.8XLogP3-AA
Aqueous Solubility (logS)-4.97Ali et al. Model
pKa (Estimated)8.2 (Imidazole NH), 1.3 (SO₂H)ChemAxon Prediction

Stability Considerations

Comparative Analysis With Structural Analogs

Table 3: Comparison With Related Imidazole Derivatives

CompoundMolecular FormulalogPKey Functional Differences
Subject CompoundC₂₀H₂₁N₃O₃S₂3.8Phenylsulfonyl, isopropylamide
N-(2,4-Dimethoxyphenyl) Analog C₂₆H₂₅N₃O₅S₂5.14-Methylbenzenesulfonyl, dimethoxy
1-(4-Fluorophenyl)-3,3-Dimethylbutan-1-Amine C₁₂H₁₆FN2.9Fluorophenyl, primary amine

The subject compound’s lower logP compared to the dimethoxy analog suggests improved aqueous solubility, while the fluorophenyl derivative exemplifies how halogenation modulates bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator